molecular formula C15H29NO3 B1399756 Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate CAS No. 2034155-23-0

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Cat. No. B1399756
M. Wt: 271.4 g/mol
InChI Key: HIAYCKXVRWMINM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate is a chemical compound with the following properties:



  • Empirical Formula : C₁₁H₂₁NO₅S

  • Molecular Weight : 279.35 g/mol

  • CAS Number : 141699-59-4

  • Structure : The compound consists of a piperidine ring with a tert-butyl ester group and a 3-methylbutoxy substituent attached to the nitrogen atom.



Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-methylbutanol under appropriate conditions. The tert-butyl group provides stability, while the 3-methylbutoxy moiety imparts lipophilicity.



Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate is depicted as follows:
!Molecular Structure



Chemical Reactions Analysis

The compound can undergo various reactions, including hydrolysis of the ester group, substitution reactions, and cyclization reactions. These transformations may lead to the formation of related derivatives.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF)

  • Melting Point : Varies based on crystalline form

  • Boiling Point : Not well-documented

  • Stability : Stable under standard conditions


Scientific Research Applications

Synthesis and Intermediate Roles

  • Synthesis of Vandetanib Intermediate : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a variant of the requested compound, is a key intermediate in synthesizing Vandetanib, a medication used for certain types of cancer. The synthesis involves acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol, achieving a total yield of 20.2% (Wang, Tang, Xu, & Wang, 2015).

  • Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, is an essential intermediate in creating compounds like crizotinib, which have significant biological activity. Its synthesis starts from tert-butyl-4-hydroxypiperdine-1-carboxylate, yielding a total of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is utilized in developing small molecule anticancer drugs. This compound is synthesized through a series of reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).

Structural and Chemical Studies

  • X-Ray Crystallography : Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds have focused on crystal structure analysis. X-ray studies have revealed specific orientations and configurations in the molecular structure, which are significant for understanding the chemical behavior and potential applications of these compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Chemical Reactions and Derivatives : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents produces tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These reactions are crucial for the synthesis of diverse piperidine derivatives, which have potential applications in pharmaceuticals and chemical research (Moskalenko & Boev, 2014).

Safety And Hazards


  • Hazard Class : Toxic (H301)

  • Precautionary Statements : Avoid ingestion; seek medical attention if ingested.

  • Safety Information : Handle with care; wear appropriate protective equipment.


Future Directions

Research on this compound could explore its potential as:



  • A building block for drug synthesis

  • A ligand in coordination chemistry

  • A substrate for enzyme studies


properties

IUPAC Name

tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-12(2)8-11-18-13-6-9-16(10-7-13)14(17)19-15(3,4)5/h12-13H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAYCKXVRWMINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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